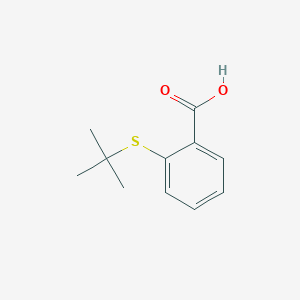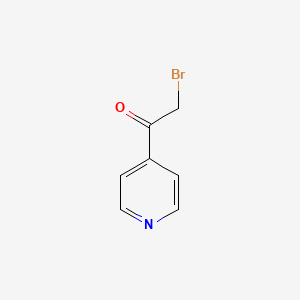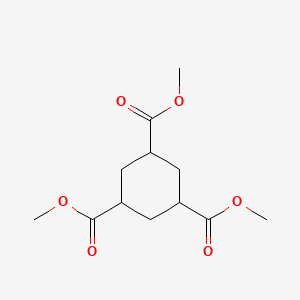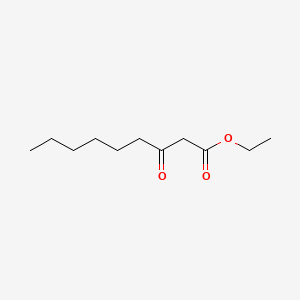
Formaldehyde, polymer with N,N'-bis(2-aminoethyl)-1,2-ethanediamine and phenol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Phenol-formaldehyde, cross-linked, triethylenetetramine activated is a member of phenols.
Wissenschaftliche Forschungsanwendungen
Synthesis and Characterization of Hardeners and Resins
Synthesis of Polyamine Hardeners The synthesis of aromatic polyamine hardeners for epoxy resins using the interaction of Bisphenol A, formaldehyde, and N,N'-bis(2-aminoethyl)-1,2-ethanediamine was explored. Various solvents and conditions were tested to study the synthesis process. The physical characteristics of the resulting hardeners were examined and compared with commercial hardeners, and the coatings hardened by these compounds showed promising characteristics (Apanovich et al., 2019).
Modification and Characterization of Polymers Phenol formaldehyde resin was used to modify sulfonated poly(etheretherketone) (SPEEK). The modified films demonstrated consistent mechanical properties, water uptake, ion-exchange capacity, and proton conductivity, making them promising for applications like fuel cells (Deb et al., 2007).
Synthesis of Ligands and Polymers Tetradentate amine-phenol ligands were synthesized from formaldehyde, substituted phenols, and amines. These ligands, useful in catalyst development, were synthesized in water, which was found to be more effective than methanol, especially for hydrophobic phenols (Collins et al., 2007).
Applications in Material Properties and Chelation
Polymer Chelation and Metal-Ion Uptake The chelation behavior of phenolic‐formaldehyde polymers with trivalent lanthanide metal-ions was investigated, revealing specific metal-ion uptake capacities and highlighting the potential of these polymers in applications involving metal-ion chelation and separation (Al-Rimawi et al., 2004).
Characterization of Adhesive Cure Chemistry The interaction and cure chemistry of phenol–formaldehyde adhesive with wood cell walls, particularly with guaiacyl lignin, were characterized. This study provided insights into the mechanisms of adhesive bonding, highlighting the competition between wood polymer degradation and bond formation during curing (Yelle & Ralph, 2016).
Eigenschaften
CAS-Nummer |
32610-77-8 |
|---|---|
Molekularformel |
C13H26N4O2 |
Molekulargewicht |
270.37 g/mol |
IUPAC-Name |
N'-[2-(2-aminoethylamino)ethyl]ethane-1,2-diamine;formaldehyde;phenol |
InChI |
InChI=1S/C6H18N4.C6H6O.CH2O/c7-1-3-9-5-6-10-4-2-8;7-6-4-2-1-3-5-6;1-2/h9-10H,1-8H2;1-5,7H;1H2 |
InChI-Schlüssel |
NBZZTGGDZKVWPZ-UHFFFAOYSA-N |
SMILES |
C=O.C1=CC=C(C=C1)O.C(CNCCNCCN)N |
Kanonische SMILES |
C=O.C1=CC=C(C=C1)O.C(CNCCNCCN)N |
Andere CAS-Nummern |
32610-77-8 |
Piktogramme |
Irritant |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



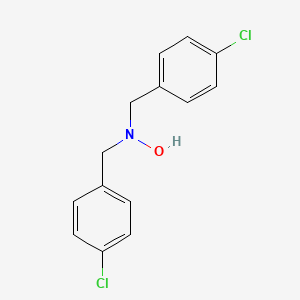
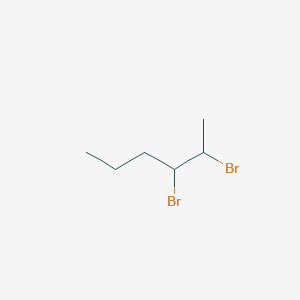


![Spiro[2.3]hexan-5-one](/img/structure/B1593669.png)

